molecular formula C15H20O4 B1249454 Neolitacumone A

Neolitacumone A

Cat. No.: B1249454
M. Wt: 264.32 g/mol
InChI Key: WSGUEAHXLYQKIH-VNOZQXCDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neolitacumone A is a eudesmanolide-type sesquiterpenoid isolated from the roots of Neolitsea acuminatissima (Lauraceae), a plant endemic to Taiwan . Its molecular formula, C₁₅H₂₁O₄, was determined via high-resolution electrospray ionization mass spectrometry (HRESIMS; m/z 265.1438 [M+H]⁺), and its structure features a 5-oxygenated-3-methyl-5-hydrofuran-2-one moiety characteristic of eudesmanolides . Key structural attributes include:

  • A carbonyl group at C-1, distinguishing it from other neolitacumones .
  • Hydroxyl and methyl substituents at C-8 and C-3, respectively .
  • A specific optical rotation of [α]²⁵_D = −7.3 (in MeOH), indicating its enantiomeric configuration .

This compound has been investigated for its β-glucuronidase (βG) inhibitory activity, a target for mitigating chemotherapy-induced diarrhea (CID). However, its derivatives exhibit varying efficacy, prompting comparative studies with analogous compounds .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(8R,8aR,9aS)-8,9a-dihydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-12(16)14(3)7-15(18)11(6-10(8)14)9(2)13(17)19-15/h10,12,16,18H,1,4-7H2,2-3H3/t10?,12-,14-,15+/m1/s1

InChI Key

WSGUEAHXLYQKIH-VNOZQXCDSA-N

Isomeric SMILES

CC1=C2CC3C(=C)CC[C@H]([C@@]3(C[C@@]2(OC1=O)O)C)O

Canonical SMILES

CC1=C2CC3C(=C)CCC(C3(CC2(OC1=O)O)C)O

Synonyms

neolitacumone A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Spectroscopic Comparisons

Table 1: Structural and Bioactive Differences Among Neolitacumones and Analogs
Compound Molecular Formula Key Substituents/Modifications βG Inhibition (%) References
Neolitacumone A C₁₅H₂₁O₄ C-1 carbonyl; C-8 hydroxyl Moderate (~45%)
Methyl-neolitacumone A C₁₆H₂₃O₄ C-8 methoxy (vs. hydroxyl in this compound) Moderate (~45%)
Neolitacumone B C₁₅H₂₁O₃ C-1 hydroxyl; C-8 hydroxyl Not reported
8-epi-Neolitacumone B C₁₅H₂₀O₃ Epimerized hydroxyl at C-8 Not reported
Neolitacumone E C₁₅H₁₈O₃ C-1 carbonyl; C-4(15),7(11)-diene Weak (<30%)
2α-Acetyloxythis compound C₁₇H₂₂O₆ C-2 acetylated derivative of this compound Not tested
Demethoxydaibucarboline A C₁₉H₁₈N₂O₂ Quinoline alkaloid (non-sesquiterpenoid) Strong (~80%)
Key Observations:

Substituent Effects: C-8 Hydroxyl vs. Methoxy: Methyl-neolitacumone A, with a methoxy group at C-8, shows similar βG inhibition to this compound (~45%), suggesting minor steric or electronic effects at this position . Carbonyl at C-1: this compound and E share a C-1 carbonyl, but Neolitacumone E’s reduced bioactivity (<30% inhibition) highlights the importance of diene conjugation (C-4(15),7(11)-diene in E vs. saturated bonds in A) .

Stereochemical Variations :

  • The 8-epi isomer of Neolitacumone B (8-epi configuration) demonstrates how stereochemistry influences solubility and receptor binding, though its βG activity remains unquantified .

Bioactivity and Mechanism Insights

  • Potency of Non-Sesquiterpenoids: Demethoxydaibucarboline A (a quinoline alkaloid) and quercetin (a flavonoid) exhibit stronger βG inhibition (~80%) than this compound, underscoring the role of aromatic systems in enzyme binding .
  • Specificity for Bacterial βG : this compound derivatives selectively inhibit bacterial βG (linked to CID) without affecting human isoforms, making them safer candidates for clinical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.